1H-Pyrrole-2,5-dione, 3-bromo-1-(3,4-dimethylphenyl)-
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Overview
Description
1H-Pyrrole-2,5-dione, 3-bromo-1-(3,4-dimethylphenyl)- is a chemical compound known for its unique structure and properties It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains a bromine atom and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an appropriate solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2,5-dione, 3-bromo-1-(3,4-dimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1H-Pyrrole-2,5-dione, 3-bromo-1-(3,4-dimethylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3-bromo-1-(3,4-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethylphenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl-
- 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-
- 3,4-Dibromo-1H-pyrrole-2,5-dione
Uniqueness
1H-Pyrrole-2,5-dione, 3-bromo-1-(3,4-dimethylphenyl)- is unique due to the presence of both a bromine atom and a dimethylphenyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Properties
CAS No. |
1256628-03-1 |
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Molecular Formula |
C12H10BrNO2 |
Molecular Weight |
280.12 g/mol |
IUPAC Name |
3-bromo-1-(3,4-dimethylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C12H10BrNO2/c1-7-3-4-9(5-8(7)2)14-11(15)6-10(13)12(14)16/h3-6H,1-2H3 |
InChI Key |
HKEFIYDGTRLKQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=C(C2=O)Br)C |
Origin of Product |
United States |
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